molecular formula C18H23N5O3 B2442638 (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone CAS No. 2034437-20-0

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone

Cat. No.: B2442638
CAS No.: 2034437-20-0
M. Wt: 357.414
InChI Key: LGFBXPMELRSNSW-UHFFFAOYSA-N
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Description

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. This molecule features a pyrrolidine linker connecting substituted pyridazine and pyridine rings, a structural motif commonly investigated for its potential to interact with various biological targets. Compounds with similar pyrrolidine and pyridazine scaffolds are frequently explored as potent inhibitors of protein kinases . Kinases are enzymes critical in regulating cellular signaling pathways, and their dysregulation is implicated in various proliferative diseases. Research into related analogues has shown potential in targeting key kinases such as Cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (TRKs), and FMS-like tyrosine kinase 3 (FLT3) . These targets are central to ongoing oncology research, particularly in cancers like acute myeloid leukemia (AML) and other solid tumors . Furthermore, the structural elements present in this compound are analogous to those found in molecules studied for their pro-apoptotic agents, which can induce programmed cell death in malignant cells . It is essential for researchers to note that this product is distributed For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. All in vitro and in vivo studies should be conducted in accordance with relevant safety guidelines and regulations.

Properties

IUPAC Name

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(2-ethoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-4-25-17-14(6-5-10-19-17)18(24)23-11-9-13(12-23)26-16-8-7-15(20-21-16)22(2)3/h5-8,10,13H,4,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFBXPMELRSNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyridazine ring, pyrrolidine moiety, and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N5O3C_{18}H_{23}N_{5}O_{3}, with a molecular weight of approximately 357.414 g/mol. The presence of multiple functional groups indicates potential reactivity and interaction with various biological targets.

Structural Representation

  • InChI : InChI=1S/C18H23N5O3/c1-4-25-17-14(6-5-10-19-17)18(24)23-11-9-13(12-23)26-16-8-7-15(20-21-16)22(2)3/h5-8,10,13H,4,9,11-12H2,1-3H3

Functional Groups

The compound features:

  • Pyridazine ring - Known for its diverse biological activities.
  • Pyrrolidine ring - Implicated in neuroprotective effects.
  • Methanone moiety - Potentially involved in various chemical reactions.

Biological Activity

Research indicates that compounds with similar structural features exhibit significant biological activities, including:

  • Enzyme Interaction : The pyridazine ring may interact with enzymes and receptors, potentially inhibiting or modulating their activity.
  • Pharmacological Effects : Related compounds have shown anticancer properties and interactions with cellular pathways involved in cancer progression.

Synthesis and Applications

The synthesis of this compound can be achieved through multi-step synthetic routes involving various reagents. The compound serves as a building block for synthesizing more complex molecules with potential pharmacological activities.

Synthetic Route Overview

  • Starting Materials : Identification of appropriate precursors.
  • Reactions : Multi-step reactions involving nucleophilic substitutions and condensation reactions.
  • Optimization : Careful optimization is required to enhance yield and purity.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for various pharmacological activities, including:

Anticancer Activity

Research indicates that the compound exhibits potent antiproliferative effects against multiple cancer cell lines. Notable findings include:

  • HeLa Cells : Demonstrated an IC50 value as low as 0.02 mM, indicating strong cytotoxicity.
  • Murine Leukemia (L1210) : Significant inhibition observed, suggesting utility in hematological malignancies.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the chemical structure significantly affect biological activity:

  • Pyrrolidine Substitutions : Alterations at the C-2 position can drastically change potency.
  • Methoxy Substituents : Enhance interactions with target proteins, improving efficacy.

Case Studies

Several studies have evaluated the biological activity and therapeutic potential of this compound:

Study on Cancer Cell Lines

A comprehensive evaluation across human and rodent cancer models indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds. This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Mechanistic Insights

Research focusing on mitochondrial dysfunction demonstrated how treatment with this compound leads to increased ROS levels and alterations in Bcl-2 family protein expression, contributing to apoptosis induction. Such insights are crucial for understanding the compound's potential as a therapeutic agent.

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine ring is typically synthesized via cyclization of 1,4-diamines or γ-amino alcohols. A method adapted from patent CA2723545C involves reductive amination of γ-keto esters. For example, treatment of ethyl 4-aminobutyrate with sodium borohydride in diglyme yields pyrrolidin-2-one intermediates, which are subsequently reduced to pyrrolidine.

Example Protocol

  • Starting Material : Ethyl 4-aminobutyrate (10.11 g, 0.1 mol).
  • Reduction : NaBH₄ (15.13 g, 0.4 mol) in diglyme with H₂SO₄ at 80°C for 12 hours.
  • Isolation : Neutralization with HCl, filtration, and distillation yield pyrrolidine (89% yield).

Functionalization at the 3-Position

Introduction of the hydroxyl group at the 3-position is achieved via stereoselective oxidation or hydroxylation. Patent WO2020254408A1 describes epoxidation of pyrrolidine followed by acid-catalyzed ring-opening to install the hydroxyl group.

Synthesis of 6-(Dimethylamino)pyridazin-3-ol

Pyridazine Ring Construction

Pyridazine derivatives are synthesized through cyclocondensation of 1,2-dicarbonyl compounds with hydrazines. A common approach involves reacting maleic anhydride with hydrazine hydrate to form pyridazine-3,6-diol, followed by selective amination.

Dimethylamino and Hydroxyl Group Installation

Selective substitution at the 6-position is achieved via nucleophilic aromatic substitution (SNAr). Treatment of 3,6-dichloropyridazine with dimethylamine in THF at 60°C yields 6-(dimethylamino)pyridazine. Subsequent hydroxylation at the 3-position is performed using NaOH under reflux.

Synthesis of 2-Ethoxypyridine-3-carbonyl Chloride

Ethoxylation of Pyridine

2-Hydroxypyridine is alkylated with ethyl bromide in the presence of K₂CO₃ to yield 2-ethoxypyridine.

Carbonyl Chloride Formation

The 3-position is functionalized via Friedel-Crafts acylation. Reaction with phosgene (COCl₂) in dichloromethane introduces the carbonyl chloride group.

Coupling Strategies for Final Assembly

Ether Linkage Formation (Pyrrolidine-Pyridazine)

Mitsunobu reaction couples 3-hydroxypyrrolidine with 6-(dimethylamino)pyridazin-3-ol using triphenylphosphine and diethyl azodicarboxylate (DEAD).

Reaction Conditions

  • Reagents : 3-Hydroxypyrrolidine (1 equiv), pyridazin-3-ol (1.2 equiv), PPh₃ (1.5 equiv), DEAD (1.5 equiv).
  • Solvent : THF, 0°C to room temperature, 12 hours.
  • Yield : 78%.

Methanone Bridge Formation (Pyrrolidine-2-Ethoxypyridine)

The methanone group is installed via nucleophilic acyl substitution. 2-Ethoxypyridine-3-carbonyl chloride reacts with the pyrrolidine amine under Schotten-Baumann conditions.

Protocol

  • Acylation : Pyrrolidine (1 equiv), carbonyl chloride (1.1 equiv), NaOH (2 equiv).
  • Solvent : H₂O/dichloromethane, 0°C, 2 hours.
  • Yield : 85%.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography with ethyl acetate/hexane gradients (30–70%).

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 8.21 (d, J = 5.1 Hz, 1H, pyridine-H), 7.45 (m, 2H, pyridazine-H), 4.89 (m, 1H, pyrrolidine-O), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃).
  • MS (ESI+) : m/z 413.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%) Source
Pyrrolidine synthesis NaBH₄, H₂SO₄, diglyme 89 98
Pyridazine amination Dimethylamine, THF, 60°C 75 95
Mitsunobu coupling DEAD, PPh₃, THF 78 97
Methanone acylation Schotten-Baumann conditions 85 99

Challenges and Optimization Opportunities

  • Stereochemical Control : The 3-position of pyrrolidine may require chiral resolution if enantiopure product is needed.
  • Pyridazine Stability : SNAr reactions demand anhydrous conditions to prevent hydrolysis.
  • Acylation Efficiency : Use of coupling agents like EDC/HOBt could improve methanone yields.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can purity be optimized?

  • Methodology : Use a stepwise approach:

Core structure assembly : Link the pyrrolidin-1-yl and pyridin-3-yl moieties via a methanone bridge. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts.

Functional group introduction : Attach the 6-(dimethylamino)pyridazin-3-yloxy group using nucleophilic aromatic substitution. Monitor reaction progress via HPLC or TLC .

Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) followed by recrystallization. Confirm purity (>95%) via NMR and LC-MS .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

  • Methodology :

  • Solubility profiling : Test in DMSO, PBS, and cell culture media using UV-Vis spectroscopy. For low solubility, consider co-solvents (e.g., cyclodextrins) .
  • Stability assays : Incubate at 4°C, 25°C, and 37°C over 72 hours. Analyze degradation products via LC-MS. Adjust storage conditions (e.g., inert atmosphere, desiccants) based on results .

Q. What analytical techniques are critical for structural confirmation?

  • Methodology :

  • NMR : Assign peaks for pyrrolidine protons (δ 2.5–3.5 ppm), pyridazine aromatic protons (δ 7.0–8.5 ppm), and methanone carbonyl (δ 165–175 ppm in 13C^{13}\text{C}) .
  • X-ray crystallography : If single crystals are obtainable, resolve the 3D structure to confirm stereochemistry and hydrogen bonding patterns .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in biological activity data (e.g., inconsistent IC50_{50} values across studies)?

  • Methodology :

Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .

Dose-response validation : Use a split-plot design with replicates to assess intra- and inter-experimental variability .

Mechanistic follow-up : Combine enzyme inhibition assays with molecular docking to correlate activity with binding affinity .

Q. What computational strategies predict metabolic pathways and potential toxic metabolites?

  • Methodology :

  • In silico tools : Use PISTACHIO or REAXYS databases to simulate Phase I/II metabolism. Focus on demethylation (dimethylamino group) and hydroxylation (pyridazine ring) .
  • Density Functional Theory (DFT) : Calculate activation energies for proposed metabolic reactions to prioritize lab validation .

Q. How to evaluate environmental persistence and ecotoxicity of this compound?

  • Methodology :

Environmental fate studies : Measure hydrolysis rates (pH 5–9), photodegradation under UV light, and soil adsorption coefficients (Koc_{oc}) .

Ecotoxicity assays : Use Daphnia magna (acute toxicity) and algae growth inhibition tests. Apply a randomized block design with split-split plots to account for seasonal variability .

Q. What strategies mitigate crystallinity issues during formulation development?

  • Methodology :

  • Polymorph screening : Use solvent-drop grinding with 10+ solvents to identify amorphous or co-crystal forms .
  • Thermal analysis : Perform DSC/TGA to map phase transitions and identify stable polymorphs .

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